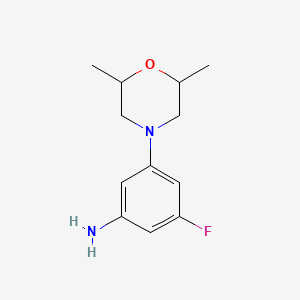

3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline” is an organic molecule that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The morpholine ring is bonded to a fluorinated aniline group, which is a common motif in medicinal chemistry due to the influence of fluorine on the physical properties of molecules.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

Research highlights the development of compounds with a structure related to 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline as potent neurokinin-1 (NK1) receptor antagonists. These compounds demonstrate high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, underscoring their potential for oral and intravenous clinical administration (Harrison et al., 2001).

2. Electrochemical Fluorination

Studies on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives, which are structurally similar to this compound, explore the yields of F-acid fluorides. These processes demonstrate how structural modifications impact the fluorination yield and the occurrence of isomerization during electrochemical treatments, revealing insights into the synthesis of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).

3. Fluorophores for Oligonucleotide Labeling

Research into novel fluorophores for labeling oligodeoxyribonucleotides demonstrates the utility of compounds like this compound in enhancing fluorescence signals and hybridization affinity. These findings are crucial for applications in molecular biology, including studies on gene expression and the development of fluorescent probes (Singh & Singh, 2007).

4. Anticancer Agent Development

The synthesis of α-aminophosphonate derivatives incorporating 2-oxoquinoline structures suggests the potential of this compound derivatives as anticancer agents. These compounds showed significant antitumor activities against various cancer cell lines, indicating their promise for therapeutic applications (Fang et al., 2016).

5. Organic Light-Emitting Diodes (OLEDs)

Investigations into homoleptic cyclometalated iridium complexes for red phosphorescence highlight the potential of related compounds in the development of efficient and pure-red emitting OLEDs. This research underlines the broader applicability of such compounds in materials science, specifically in the fabrication of display and lighting technologies (Tsuboyama et al., 2003).

properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTPWEHIPGJMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine, N-methyl-N-[(methylamino)carbonyl]- (9CI)](/img/no-structure.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)

![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)